(1R,2S)-2-(4-Chlorophenyl)cyclohexanol
Description
Contextualizing (1R,2S)-2-(4-Chlorophenyl)cyclohexanol within Substituted Cyclohexanol (B46403) Chemistry
This compound belongs to the family of 2-arylcyclohexanols. This subclass is characterized by a phenyl group (or a substituted variant like 4-chlorophenyl) and a hydroxyl group on adjacent carbons of the cyclohexane (B81311) ring. The specific designation "(1R,2S)" defines the absolute configuration of the two stereocenters, C1 (bearing the hydroxyl group) and C2 (bearing the 4-chlorophenyl group). This trans relationship between the two substituents is a key structural feature. The presence of the chlorine atom on the phenyl ring modifies the electronic properties of the aryl group, influencing the compound's reactivity and intermolecular interactions compared to its non-chlorinated analog, 2-phenylcyclohexanol.
Significance of Stereochemistry in Cyclohexanol Derivatives for Academic Investigation
Stereochemistry, the three-dimensional arrangement of atoms, is crucial in determining the properties and interactions of molecules. For cyclohexanol derivatives, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit vastly different behaviors. tru.ca Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a chiral cyclohexanol can have distinct physical properties and reactivities. tru.cauou.ac.in For instance, the specific (1R,2S) configuration of 2-(4-Chlorophenyl)cyclohexanol dictates how it interacts with other chiral molecules, a fundamental principle in enantioselective catalysis and biochemical processes. Academic research focuses on controlling this stereochemistry during synthesis to produce a single, desired stereoisomer, which is essential for understanding structure-activity relationships and for applications in asymmetric synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCXAWGMMJYLJ-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of 1r,2s 2 4 Chlorophenyl Cyclohexanol
Configurational Assignment and Nomenclature of Chiral Cyclohexanol (B46403) Derivatives
The designation (1R,2S)-2-(4-Chlorophenyl)cyclohexanol precisely defines the absolute configuration of the two stereocenters in the molecule. This nomenclature is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a system that ranks the substituents at each chiral center. wikipedia.orgslideshare.netpsiberg.com
For the carbon atom at position 1 (C1), which bears the hydroxyl group, the substituents are ranked based on the atomic number of the atoms directly attached. The oxygen of the hydroxyl group receives the highest priority (1), followed by the carbon of the 4-chlorophenyl group (C2) and the carbon of the cyclohexane (B81311) ring at position 6 (C6). The hydrogen atom has the lowest priority (4). To assign the configuration, the molecule is oriented so that the lowest-priority substituent (hydrogen) points away from the viewer. The sequence from the highest to the lowest priority of the remaining three substituents is then traced. In the case of the (1R) configuration, this sequence follows a clockwise direction. libretexts.org
Similarly, for the carbon atom at position 2 (C2), bonded to the 4-chlorophenyl group, the substituents are the 4-chlorophenyl group, the hydroxyl-bearing carbon (C1), the methylene carbon of the ring (C3), and a hydrogen atom. The 4-chlorophenyl group is given the highest priority, followed by C1 and C3. With the hydrogen atom pointing away, an anticlockwise path from the highest to the lowest priority substituent determines the (2S) configuration.
The complete name, this compound, therefore, provides an unambiguous description of the specific stereoisomer.
Conformational Preferences of Substituted Cyclohexane Rings
The cyclohexane ring is not planar but exists in various non-planar conformations to relieve ring strain. The most stable of these is the chair conformation.
The chair conformation of cyclohexane is highly stable because it minimizes both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, as all adjacent carbon-hydrogen bonds are staggered. Cyclohexane can undergo a conformational change known as a "ring flip" or "chair-flipping," where one chair conformation converts into another. wikipedia.orgmasterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com At room temperature, this interconversion is rapid. wikipedia.org
In substituted cyclohexanes, the two chair conformations are often not of equal energy. libretexts.org Substituents generally prefer to occupy the more spacious equatorial positions to minimize steric hindrance. lumenlearning.comucalgary.ca When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. ucalgary.ca
The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which represents the difference in Gibbs free energy between the equatorial and axial conformations. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. fiveable.me For disubstituted cyclohexanes, the most stable conformation will generally have the larger substituent in an equatorial position. lumenlearning.com In the case of this compound, both the hydroxyl and the 4-chlorophenyl groups are bulky. The trans relationship between these two groups (one pointing "up" and the other "down" relative to the ring) allows for a diequatorial conformation, which is generally more stable than a diaxial one. libretexts.org
Table 1: A-Values for Common Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
|---|---|
| -OH | 0.87 |
| -Cl | ~0.43 |
| -CH3 | 1.70 |
| -CH(CH3)2 | 2.15 |
| -C(CH3)3 | 4.9 |
| -C6H5 (Phenyl) | ~3.0 |
This table provides a numerical representation of the steric bulk of different substituents, indicating their preference for the equatorial position. masterorganicchemistry.com
The gauche effect is another important stereoelectronic phenomenon where a conformation with vicinal substituents at a 60° dihedral angle is more stable than the anti conformation (180°). chemeurope.com This effect can be particularly relevant in substituted cyclohexanes, influencing the relative energies of different chair conformations. For instance, gauche interactions between substituents can either stabilize or destabilize a particular conformer. stackexchange.com
Intramolecular Interactions and Their Impact on Conformation
In molecules containing both a hydrogen bond donor and an acceptor in proximity, intramolecular hydrogen bonds can form, significantly influencing the preferred conformation. nih.gov In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, and the pi-electron cloud of the 4-chlorophenyl ring or the chlorine atom can potentially act as a hydrogen bond acceptor.
The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, even one that might otherwise be less favored due to steric factors. nih.gov For example, a conformation that allows for a stabilizing hydrogen bond between the hydroxyl hydrogen and the phenyl ring might be preferred, even if it leads to some increase in steric strain. ucalgary.cachemeurope.com The presence and strength of such an intramolecular hydrogen bond would depend on the geometry of the molecule and the solvent environment.
Theoretical and Computational Studies on 1r,2s 2 4 Chlorophenyl Cyclohexanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, vibrational modes, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For (1R,2S)-2-(4-Chlorophenyl)cyclohexanol, this process would precisely calculate bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific published study on this molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-O | 1.425 |
| Bond Length (Å) | C2-C(Aryl) | 1.518 |
| Bond Length (Å) | C(Aryl)-Cl | 1.745 |
| Bond Angle (°) | C2-C1-O | 111.5 |
| Bond Angle (°) | C1-C2-C(Aryl) | 112.8 |
| Dihedral Angle (°) | O-C1-C2-C(Aryl) | -58.7 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. These methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate structural and energetic information.
In addition to geometry optimization, ab initio methods are extensively used for vibrational analysis. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the frequencies and normal modes of molecular vibrations. Each calculated frequency corresponds to a specific type of motion, such as stretching, bending, or twisting of bonds. This theoretical vibrational spectrum is invaluable for interpreting experimental infrared (IR) and Raman spectra.
Conformational Energy Calculations and Analysis
The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a low-energy chair conformation to minimize angle and torsional strain. libretexts.org For a disubstituted cyclohexane like this compound, the substituents (hydroxyl and 4-chlorophenyl groups) can occupy either axial (vertical) or equatorial (horizontal) positions on the chair framework. utdallas.edu
The (1R,2S) stereochemistry dictates a trans relationship between the two substituents. This leads to two primary chair conformers: one with both groups in equatorial positions (diequatorial) and another, accessible through ring-flipping, with both groups in axial positions (diaxial). libretexts.org Computational methods are used to calculate the steric energy of each conformer. Due to steric hindrance, particularly the unfavorable 1,3-diaxial interactions, the diaxial conformer is expected to be significantly higher in energy than the diequatorial conformer. utdallas.edu Conformational energy analysis quantifies this energy difference (ΔG), allowing for the prediction of the equilibrium distribution of conformers. The diequatorial conformer is overwhelmingly favored as the global minimum energy structure.
Table 2: Illustrative Conformational Energy Analysis This table presents a hypothetical energy comparison for the primary chair conformers of this compound.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 (Chair A) | OH (eq), 4-Chlorophenyl (eq) | 0.00 | >99.9 |
| 2 (Chair B) | OH (ax), 4-Chlorophenyl (ax) | ~5.5 | <0.1 |
Electronic Properties Analysis
Understanding the electronic properties of a molecule is crucial for predicting its reactivity, polarity, and intermolecular interactions. Computational analyses of frontier molecular orbitals and the molecular electrostatic potential provide a detailed picture of the electron distribution.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). aimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO may be distributed over the cyclohexanol (B46403) framework. Analysis of the FMOs helps identify which parts of the molecule are involved in electron transfer processes.
Table 3: Illustrative Frontier Molecular Orbital Energies The following data is representative of typical FMO analysis results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.33 |
The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the charge distribution of a molecule onto its electron density surface. chemrxiv.orgrsc.org It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential.
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are often associated with lone pairs on electronegative atoms. For this compound, these regions would be concentrated around the oxygen of the hydroxyl group and the chlorine atom. nih.gov
Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent site of positive potential. nih.gov
Green Regions : Represent neutral or near-zero potential.
The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, highlighting its nucleophilic and electrophilic centers and predicting its hydrogen bonding capabilities. nih.gov
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictive methods allow for the calculation of vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts, which can corroborate experimental findings and provide deeper insights into the molecular structure and electronic environment.
Vibrational Frequency Predictions
The vibrational modes of this compound can be computationally modeled to predict its infrared (IR) and Raman spectra. DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)), are commonly employed for these calculations. spectroscopyonline.comresearchgate.net The process involves optimizing the molecular geometry to find the lowest energy conformation, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies.
The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.gov Key vibrational modes for this molecule would include:
O-H stretching: Typically observed in the 3500–3300 cm⁻¹ region. nih.gov
C-H stretching: Aromatic and aliphatic C-H stretches appear in the 3100-2850 cm⁻¹ range. nih.gov
C-C stretching: Ring vibrations for both the cyclohexane and phenyl groups are expected in the 1600–1400 cm⁻¹ region. nih.gov
C-O stretching: The alcohol C-O bond vibration usually appears in the 1260-1000 cm⁻¹ range.
C-Cl stretching: The vibration of the carbon-chlorine bond is typically found in the 800-600 cm⁻¹ region.
A hypothetical data table of predicted versus experimental vibrational frequencies for key functional groups of this compound, based on DFT calculations, is presented below.
| Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) | Vibrational Mode |
| O-H | 3450 | 3500-3300 | Stretching |
| Aromatic C-H | 3050 | 3100-3000 | Stretching |
| Aliphatic C-H | 2940 | 3000-2850 | Stretching |
| Aromatic C=C | 1600, 1490 | 1600-1450 | Ring Stretching |
| C-O | 1070 | 1260-1000 | Stretching |
| C-Cl | 750 | 800-600 | Stretching |
This table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.
NMR Chemical Shift Predictions
Computational methods are also invaluable for predicting the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. eurjchem.com The calculations are typically performed on the optimized geometry of the molecule.
The stereochemistry of the molecule, specifically the trans relationship between the bulky 4-chlorophenyl and hydroxyl groups, dictates a conformation where both substituents preferentially occupy equatorial positions on the cyclohexane chair. This conformation minimizes steric hindrance and is supported by experimental NMR studies on related 2-(chlorophenyl)cyclohexanols. sci-hub.st In this conformation, the protons on C1 and C2 are both in axial positions.
Experimental studies of trans-2-(p-chlorophenyl)cyclohexanol have shown that the signals for the hydrogens at C1 and C2 are shifted downfield due to the influence of the substituents. sci-hub.st The hydrogen at C1 (attached to the carbon with the hydroxyl group) is typically found further downfield than the hydrogen at C2 (attached to the carbon with the phenyl group). Acetylation of the hydroxyl group would cause a significant further downfield shift of the C1 proton signal, aiding in spectral assignment. sci-hub.st
A predicted ¹H NMR chemical shift table for key protons in this compound is provided below, reflecting the expected electronic environment and stereochemistry.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H1 (axial) | 3.6 - 4.0 | ddd | Attached to the carbon bearing the -OH group. |
| H2 (axial) | 2.5 - 2.9 | ddd | Attached to the carbon bearing the aryl group. |
| Aromatic (ortho to C) | 7.2 - 7.4 | d | |
| Aromatic (meta to C) | 7.1 - 7.3 | d | |
| Cyclohexane (other) | 1.2 - 2.2 | m | Overlapping signals from the remaining ring protons. |
| OH | Variable | s (broad) | Chemical shift is dependent on solvent and concentration. |
This table is illustrative. Predicted values are based on general principles and experimental data for analogous compounds. sci-hub.stpdx.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the synthesis of chiral molecules like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, providing a detailed understanding of reaction pathways and stereoselectivity. scielo.br
The synthesis of 2-arylcyclohexanols often involves the reduction of the corresponding 2-arylcyclohexanone or the reaction of an organometallic reagent with cyclohexene (B86901) oxide. Computational studies, typically using DFT methods, can model these reaction pathways to explain the observed diastereoselectivity. scielo.br
For instance, in the reduction of 2-(4-chlorophenyl)cyclohexanone with a hydride reagent (e.g., NaBH₄), the stereochemical outcome (the formation of the cis or trans alcohol) is determined by the trajectory of the nucleophilic attack of the hydride. Two main pathways are generally considered:
Axial Attack: The hydride attacks the carbonyl carbon from the axial face, leading to the formation of an equatorial alcohol. This is often the favored pathway for small, unhindered nucleophiles, resulting in the trans product.
Equatorial Attack: The hydride attacks from the equatorial face, resulting in an axial alcohol. This pathway can be favored with bulky reducing agents.
Computational modeling can calculate the activation energies for both the axial and equatorial attack transition states. The transition state with the lower activation energy corresponds to the major product. For the synthesis of this compound (a trans isomer), computational models would be expected to show a lower energy barrier for the axial attack pathway.
A simplified reaction coordinate diagram, as could be generated from computational modeling of the reduction of 2-(4-chlorophenyl)cyclohexanone, is described in the table below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (Ketone + Hydride) | 0 | Starting materials. |
| 2 | Transition State (Axial Attack) | ΔG‡ (axial) | Hydride approaches the carbonyl from the axial face. |
| 3 | Transition State (Equatorial Attack) | ΔG‡ (equatorial) | Hydride approaches the carbonyl from the equatorial face. |
| 4 | Product (trans-alcohol) | ΔG (trans) | Product of axial attack. |
| 5 | Product (cis-alcohol) | ΔG (cis) | Product of equatorial attack. |
This is a conceptual representation. Computational studies would predict that ΔG‡ (axial) < ΔG‡ (equatorial) to explain the preferential formation of the trans product.
These computational approaches allow for the rationalization of experimental outcomes and can be used to predict the effects of different reagents, catalysts, or reaction conditions on the stereoselectivity of a synthesis. scielo.br
Q & A
Q. What are the common synthetic routes for (1R,2S)-2-(4-Chlorophenyl)cyclohexanol, and how do reaction conditions influence stereoselectivity?
The synthesis typically involves asymmetric hydrogenation or catalytic reduction of a ketone precursor. For example, Friedel-Crafts acylation of cyclohexene derivatives with 4-chlorobenzoyl chloride forms a ketone intermediate, which undergoes stereoselective reduction using chiral catalysts like Ru-BINAP complexes to yield the desired (1R,2S) configuration. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., methanol vs. THF) critically impact enantiomeric excess (ee), with polar solvents favoring higher stereochemical control .
Q. What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?
- X-ray crystallography : Provides unambiguous confirmation of absolute configuration and crystal packing (e.g., SHELXL refinement software ).
- NMR : Key signals include the cyclohexanol hydroxyl proton (δ 1.8–2.2 ppm, broad singlet) and aromatic protons (δ 7.2–7.4 ppm, doublets for para-substituted chlorophenyl). NOESY experiments differentiate trans/cis ring conformers .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing Cl group increases lipophilicity (logP ≈ 2.8–3.1), enhancing membrane permeability but reducing aqueous solubility. This is critical for biological assays requiring DMSO solubilization. The substituent also stabilizes the cyclohexanol chair conformation via steric hindrance and π-stacking interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) often arise from differences in assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological solutions include:
- Purity validation : Use LC-MS to confirm >98% chemical/optical purity.
- Standardized protocols : Control DMSO concentration (<0.1%) and employ cell lines with consistent expression levels of target receptors .
Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding modes. Key steps:
- Receptor preparation : Optimize GPCR structure via homology modeling if crystallographic data are unavailable.
- Ligand parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
- Free energy calculations : MM-PBSA/GBSA methods estimate binding affinities, correlating with experimental ΔG values .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
Scaling asymmetric hydrogenation faces catalyst cost and reproducibility issues. Solutions include:
- Heterogeneous catalysis : Immobilize chiral catalysts (e.g., Rh-MonoPhos on silica) for reuse.
- Continuous flow systems : Improve mass transfer and reduce reaction time (e.g., microreactors with 10–50 µm channels).
- In situ monitoring : PAT tools (FTIR/Raman) track ee and conversion in real time .
Q. How do solvent and temperature effects during crystallization impact polymorph formation?
Polymorphs arise from solvent polarity (e.g., ethanol vs. ethyl acetate) and cooling rates. Slow cooling (0.5°C/min) in ethanol favors the thermodynamically stable Form I (melting point 142–144°C), while rapid quenching in acetone yields metastable Form II (mp 128–130°C). Powder XRD and DSC validate phase purity .
Methodological Notes
- Contradiction handling : Cross-validate NMR assignments with DFT-calculated chemical shifts (e.g., B3LYP/6-311++G**) to resolve signal overlap issues .
- Data reporting : Adhere to COCONUT and ChEMBL guidelines for biological activity data to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
